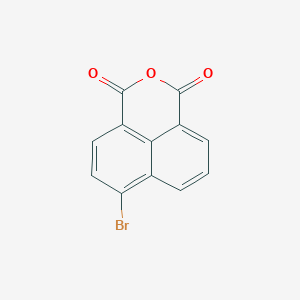

4-Bromo-1,8-naphthalic anhydride

Description

The exact mass of the compound 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUOTSLAFJCQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058857 | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-86-7 | |

| Record name | 4-Bromo-1,8-naphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Bromo-1,8-naphthalic anhydride (B1165640), a key chemical intermediate.

Core Physicochemical Properties

4-Bromo-1,8-naphthalic anhydride is a versatile building block used in the synthesis of a wide range of functional organic molecules.[1] Its chemical structure, featuring a rigid naphthalene (B1677914) core and a reactive anhydride group, makes it a valuable precursor in various fields, including materials science and medicinal chemistry.[2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 81-86-7 | [3][4] |

| Molecular Formula | C₁₂H₅BrO₃ | [3][4] |

| Molecular Weight | 277.07 g/mol | [4][5] |

| Appearance | White to off-white or light yellow powder | [3][6] |

| Melting Point | 217-219 °C | [4][7][8] |

| Boiling Point (Predicted) | 467.2 ± 28.0 °C | [7] |

| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [7] |

| Purity | Typically >95% | [4] |

Solubility Profile

The solubility of this compound has been determined in various organic solvents. It is sparingly soluble in water but shows increased solubility in organic solvents, a critical factor for its use in synthesis.[3][9] Solubility generally increases with temperature.[9][10] The compound is soluble in DMSO and slightly soluble in methanol (B129727).[7][11] A detailed study across a temperature range of 278.15 K to 333.15 K found the mole fraction solubility order to be: acetone (B3395972) > acetic acid > methanol > ethanol (B145695).[5][9] Acetone was identified as a particularly effective solvent, showing the highest solubility and the strongest positive temperature dependency.[9][10]

Spectral Data

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the naphthalene ring system.[7][12]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks corresponding to the carbon atoms of the naphthalene core and the carbonyl groups of the anhydride.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule, particularly the strong carbonyl stretching frequencies of the anhydride group.[13][14]

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[7][15]

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis of this compound via Bromination

A prevalent method for synthesizing the title compound is the direct bromination of 1,8-naphthalic acid anhydride.[16]

Methodology:

-

Dissolution: 100 g of 1,8-naphthalic acid anhydride is dissolved in an aqueous solution of potassium hydroxide (B78521) (e.g., 73.8 g in 1200 ml of water) and an alkali metal bromide such as sodium bromide (65 g).[16]

-

pH Adjustment: The solution is maintained at a temperature of 20-25 °C, and the pH is adjusted to approximately 7.5 using an acid like phosphoric acid.[16]

-

Bromination: A hypohalite solution, such as sodium hypochlorite (B82951) (e.g., 496 g of a 13% solution), is added dropwise while maintaining the pH between 7.2 and 7.8 by the simultaneous addition of hydrochloric acid.[16] This reaction can also be performed using molecular bromine while maintaining a pH of 8.5 to 9.0 with potassium hydroxide solution.[16]

-

Cyclization and Precipitation: The reaction mixture is then acidified with hydrochloric acid and heated to 80 °C to facilitate the cyclization to the anhydride.[16]

-

Isolation and Purification: The precipitated product is collected by filtration, washed thoroughly with water, and dried. The yield of crude product with 90-92% purity is typically high.[16] Further purification can be achieved by converting the anhydride back to its dipotassium (B57713) salt, salting it out, and then re-acidifying to obtain a purer anhydride.[16]

Synthesis of N-Substituted Naphthalimides

This compound is a key starting material for N-substituted naphthalimides, which are often fluorescent and have applications in materials science and biology.[2][17]

Methodology (Example: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide):

-

Reaction Setup: this compound (e.g., 16.1 g, 58 mmol) is suspended in ethanol (250 mL) in a round-bottom flask.[17]

-

Amine Addition: An amine, such as n-butylamine (e.g., 4.4 g, 60 mmol), is added to the suspension.[17]

-

Condensation: The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere for several hours (e.g., 12 hours).[17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Isolation: After the reaction is complete, the mixture is cooled to room temperature, allowing the product to precipitate.[17]

-

Purification: The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield the final N-substituted naphthalimide.[17]

Applications in Research and Drug Development

The unique chemical structure of this compound allows for diverse modifications, making it a valuable intermediate in several research areas.

Role as a Versatile Chemical Intermediate

The anhydride group is susceptible to nucleophilic attack, enabling reactions like imidation and amidation, while the bromine atom serves as a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions.[1][2] This dual reactivity is fundamental to its utility.

Caption: General synthesis workflow starting from 1,8-naphthalic anhydride.

Application in Fluorescent Probes and Dyes

Derivatives of 1,8-naphthalimide, synthesized from this compound, are well-known for their strong fluorescence properties.[2] The bromine atom at the 4-position can be substituted with an electron-donating group, leading to compounds with high fluorescence quantum yields.[5] These derivatives are used as fluorescent dyes, optical brighteners, and chemosensors for detecting metal ions.[2][16][17] For instance, it has been used as a starting material in the synthesis of a fluorescent probe for detecting copper ions in living cells.[7]

Caption: Pathway for synthesizing a fluorescent chemosensor.

Potential in Drug Development

Naphthalimide derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities. Compounds derived from 1,8-naphthalic anhydride are known to act as DNA intercalators and have been investigated for their anti-tumor and anti-viral properties.[18][19] this compound serves as a critical precursor for creating libraries of naphthalimide-based compounds.[20] By introducing various pharmacophores, researchers aim to develop novel therapeutic agents with enhanced efficacy and reduced toxicity.[18] For example, derivatives have been synthesized to act as potent inhibitors of the human demethylase FTO (fat mass and obesity-associated protein), which is a target in cancer therapy.[19]

Caption: Conceptual logic for drug development using the scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound 95 81-86-7 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | CAS 81-86-7 | Chemodex | Biomol.com [biomol.com]

- 7. This compound | 81-86-7 [chemicalbook.com]

- 8. This compound | CAS#:81-86-7 | Chemsrc [chemsrc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound - CAS-Number 81-86-7 - Order from Chemodex [chemodex.com]

- 12. This compound(81-86-7) 1H NMR [m.chemicalbook.com]

- 13. This compound(81-86-7) IR Spectrum [chemicalbook.com]

- 14. 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | C12H5BrO3 | CID 66493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. US4033986A - Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride - Google Patents [patents.google.com]

- 17. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN110804039A - A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications - Google Patents [patents.google.com]

- 19. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis and characterization of 4-Bromo-1,8-naphthalic anhydride

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1,8-naphthalic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,8-naphthalic anhydride is a pivotal chemical intermediate, widely utilized in the synthesis of a variety of organic compounds, including dyes, pigments, optical brighteners, and fluorescent probes.[1][2] Its unique molecular architecture, featuring a reactive anhydride group and a bromine atom on the naphthalene (B1677914) core, makes it a versatile building block for creating complex molecules.[3][4] The bromine atom serves as a useful handle for further functionalization through reactions like metal-catalyzed cross-couplings, while the anhydride moiety is susceptible to nucleophilic attack, enabling the formation of imides, amides, and esters.[3] This guide provides a comprehensive overview of the synthesis and characterization of this compound, complete with detailed experimental protocols and data analysis.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the direct bromination of 1,8-naphthalic anhydride. This process typically involves the use of a brominating agent in the presence of an acid or a base. A notable method is the bromination of the di-alkali metal salt of 1,8-naphthalic acid in an aqueous solution.[1]

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is adapted from established procedures for the bromination of 1,8-naphthalic anhydride.[5]

Materials:

-

1,8-Naphthalic anhydride

-

Potassium hydroxide (B78521) (KOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolution: Dissolve 1,8-naphthalic anhydride (1.98 g, 10.0 mmol) in an aqueous solution of KOH (2.8 g KOH in 12 mL of water).[5]

-

Cooling: Cool the resulting solution.[5]

-

Bromination: Add bromine dropwise to the cooled solution.[5]

-

Heating: Heat the reaction mixture to 60°C and maintain this temperature for 6 hours.[5]

-

Acidification: After the reaction is complete, acidify the mixture with HCl solution.[5]

-

Precipitation and Filtration: A crude product will precipitate out of the solution. Collect the solid by filtration.[5]

-

Purification:

-

Drying: Dry the final product to obtain this compound.[5]

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[2][3] |

| Molecular Formula | C₁₂H₅BrO₃[6][7] |

| Molecular Weight | 277.07 g/mol [6] |

| Melting Point | 217-219 °C[8] |

| CAS Number | 81-86-7[2] |

Spectroscopic Data

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.94 | t | 7.6 | Aromatic Proton |

| 8.15 | d | 7.6 | Aromatic Proton |

| 8.23 | d | 7.6 | Aromatic Proton |

| 8.48 | m | - | Aromatic Protons |

Spectra recorded in DMSO-d₆[9]

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

The following data is for a related naphthalimide derivative, but provides an indication of the expected chemical shifts for the core structure.

| Chemical Shift (δ, ppm) |

| 123.0 |

| 123.7 |

| 129.2 |

| 129.6 |

| 130.1 |

| 130.6 |

| 130.7 |

| 131.3 |

| 131.8 |

| 133.1 |

| 164.0 |

| 164.1 |

Spectra recorded in DMSO-d₆ for 4-bromo-1,8-naphthalimide[10]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks for this compound include those corresponding to the carbonyl groups of the anhydride and the C-Br bond.

4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected around m/z 276 and 278 due to the isotopic distribution of bromine.

Experimental Protocols: Characterization

1. NMR Spectroscopy:

-

Instrumentation: A Bruker Avance 400 NMR spectrometer or equivalent.[10]

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.[10][11] Tetramethylsilane (TMS) can be used as an internal standard.[11]

2. IR Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[7]

3. Mass Spectrometry:

-

Instrumentation: An Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.[9][10]

-

Sample Preparation: The sample is typically dissolved in a suitable solvent and introduced into the instrument.

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The synthetic protocol described provides a reliable method for its preparation from readily available starting materials. Proper characterization using a combination of physical and spectroscopic methods is crucial to ensure the identity and purity of the final product, which is essential for its successful application in research and development, particularly in the fields of materials science and medicinal chemistry.[3]

References

- 1. US4033986A - Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 81-86-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | C12H5BrO3 | CID 66493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - CAS-Number 81-86-7 - Order from Chemodex [chemodex.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to 4-Bromo-1,8-naphthalic Anhydride

Physicochemical Properties

4-Bromo-1,8-naphthalic anhydride (B1165640) presents as a white to light yellow or light orange powder or crystalline solid. It is a vital intermediate in the production of dyestuffs, pigments, and optical brighteners.[1] The presence of the bromine atom at the 4-position of the naphthalene (B1677914) ring allows for a diverse range of chemical modifications, including cross-coupling reactions and nucleophilic substitutions, making it a versatile reagent in organic synthesis.

| Property | Value |

| CAS Number | 81-86-7 |

| Molecular Formula | C₁₂H₅BrO₃ |

| Molecular Weight | 277.07 g/mol |

| Melting Point | 217-219 °C (lit.) |

| Appearance | White to light yellow to light orange powder to crystal |

| Purity | >95.0% (T) |

Synthesis of 4-Bromo-1,8-naphthalic Anhydride: Experimental Protocols

The synthesis of this compound can be achieved through various methods. The most common approach involves the direct bromination of 1,8-naphthalic anhydride. Below are detailed experimental protocols from scientific literature.

Method 1: Bromination in Aqueous Potassium Hydroxide (B78521)

This method describes the bromination of 1,8-naphthalic anhydride using bromine in an aqueous solution of potassium hydroxide.

| Step | Procedure |

| 1. Dissolution | Dissolve 1,8-naphthalenedicarboxylic anhydride (1.98 g, 10.0 mmol) in an aqueous solution of KOH (2.8 g KOH in 12 mL of water). |

| 2. Bromination | Cool the solution and add bromine dropwise. |

| 3. Reaction | Heat the reaction mixture to 60 °C and maintain for 6 hours. |

| 4. Acidification | Acidify the mixture with HCl solution to precipitate the crude product. |

| 5. Purification | Obtain the crude product by filtration. Dissolve the solid by heating with a 5% NaOH solution, filter, and neutralize with HCl solution. Filter the precipitate again, wash with cold water, and dry to yield yellow 4-bromo-1,8-naphthalenedicarboxylic anhydride. |

Method 2: Bromination with Sodium Hypochlorite (B82951)

This patented method utilizes the bromination of a di-alkali metal salt of 1,8-naphthalic acid with an alkali metal bromide in the presence of a hypohalite.[1]

| Step | Procedure |

| 1. Salt Formation | Dissolve 100 g of 1,8-naphthalic acid anhydride in a solution of 1200 ml water, 73.8 g potassium hydroxide (85% flakes), and 65 g sodium bromide. |

| 2. pH Adjustment | Maintain the temperature of the solution at 20°-25° C and adjust the pH to 7.5 with 85% phosphoric acid. |

| 3. Bromination | Add 496 g of sodium hypochlorite solution (13%) while maintaining the pH at 7.2-7.8 by the simultaneous addition of hydrochloric acid. |

| 4. Cyclization & Isolation | Once the hypohalite is consumed, lower the pH to 1.5 with hydrochloric acid and heat the mixture to 70°-80° C for 1.5 hours. |

| 5. Product Collection | Raise the pH of the mixture to 4.5 with dilute sodium hydroxide solution, suction-filter the precipitate, wash with water, and dry. |

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound via direct bromination.

References

Spectroscopic Profile of 4-Bromo-1,8-naphthalic anhydride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-1,8-naphthalic anhydride (B1165640), a key intermediate in the synthesis of various functional organic molecules, including fluorescent probes and advanced materials.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectroscopic data, experimental protocols, and workflow visualizations to aid in the characterization and utilization of this compound.

Core Spectroscopic Data

The structural elucidation of 4-Bromo-1,8-naphthalic anhydride is robustly supported by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals in the aromatic region, corresponding to the five protons on the naphthalic anhydride core. The chemical shifts and coupling constants are indicative of the substitution pattern.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.90 | dd | 8.48, 0.68 | ArH |

| 8.79 | dd | 7.36, 0.84 | ArH |

| 8.53 | d | 7.92 | ArH |

| 8.24 | d | 7.92 | ArH |

| 8.04 | dd | 8.48, 7.48 | ArH |

Note: Data obtained in CDCl₃ + TFA.[2] Variations in solvents and instrument parameters may result in slight shifts.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum shows signals for the twelve carbon atoms of the this compound structure.

| Chemical Shift (δ, ppm) | Assignment |

| 165.76 | C=O |

| 136.55 | Ar-C |

| 134.50 | Ar-C |

| 134.42 | Ar-C |

| 133.44 | Ar-C |

| 131.92 | Ar-C |

| 131.75 | Ar-C |

| 131.68 | Ar-C |

| 131.15 | Ar-C |

| 130.90 | Ar-C |

| 129.30 | Ar-C |

| 128.64 | Ar-C |

| 128.20 | Ar-C |

| 127.26 | Ar-C |

| 124.97 | Ar-C |

| 121.02 | Ar-C |

| 119.98 | Ar-C |

Note: Data obtained in CDCl₃ + TFA.[2] The number of signals may vary depending on the solvent and resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic anhydride carbonyl stretches are prominent features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (anhydride) |

| ~1730 | Strong | C=O stretch (anhydride) |

| ~1600-1450 | Medium-Strong | C=C aromatic ring stretches |

| ~1200 | Strong | C-O-C stretch (anhydride) |

| ~700-800 | Strong | C-H out-of-plane bending |

| ~557 | Medium | C-Br stretch |

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull).[3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by strong absorptions in the UV region, arising from π-π* transitions within the aromatic system.

| Wavelength (λmax, nm) | Solvent | Assignment |

| ~232, 276, 278 | Not specified | π-π* transitions |

Note: The absorption maxima and molar absorptivity can be influenced by the solvent used.[6][7]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[8]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]

-

Ensure complete dissolution by gentle agitation or vortexing.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is present.[8]

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Instrument: Bruker Avance (or equivalent) 400 MHz or 600 MHz spectrometer.[9][10]

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Instrument: Bruker Avance (or equivalent) 100 MHz or 150 MHz spectrometer.

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096 scans.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.[12]

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMF).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.

Data Acquisition:

-

Instrument: UV-Vis spectrophotometer.

-

Wavelength Range: Typically 200-800 nm.

-

Scan Speed: Medium.

-

Blank: A cuvette containing the pure solvent should be used as a blank to zero the instrument.[13]

-

Measurement: Record the absorbance spectrum of the sample solution in a quartz cuvette.

Visualizing the Workflow and Data Interpretation

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data for Structural Confirmation

The combined information from different spectroscopic techniques provides a comprehensive and unambiguous confirmation of the chemical structure.

Caption: Logical flow for structural confirmation.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 81-86-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | C12H5BrO3 | CID 66493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

- 13. iosrjournals.org [iosrjournals.org]

In-Depth Technical Guide: Solubility of 4-Bromo-1,8-naphthalic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromo-1,8-naphthalic anhydride (B1165640), a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts and Properties

4-Bromo-1,8-naphthalic anhydride (CAS No: 81-86-7) is a white to off-white crystalline powder with a molecular weight of 277.07 g/mol and a melting point in the range of 217-219 °C.[3] Its chemical structure, featuring a naphthalene (B1677914) core with a bromine substituent and an anhydride group, dictates its solubility characteristics.

Quantitative Solubility Data

While specific quantitative data from primary literature is not fully accessible, a key study has systematically measured the mole fraction solubility of this compound in several pure solvents across a temperature range of 278.15 K to 333.15 K.[4] The order of solubility in these solvents was determined to be: acetone (B3395972) > acetic acid > methanol (B129727) > ethanol.[5] The solubility in all tested solvents increases with a rise in temperature, with the most significant temperature dependency observed in acetone.[4]

Table 1: Quantitative Solubility of this compound in Select Pure Solvents

| Solvent | Temperature Range (K) | General Solubility Trend |

| Acetone | 278.15 - 333.15 | Highest solubility; strongest positive temperature dependency[4] |

| Acetic Acid | 278.15 - 333.15 | Moderate solubility[5] |

| Methanol | 278.15 - 333.15 | Lower solubility[5] |

| Ethanol | 278.15 - 333.15 | Lowest solubility among the tested solvents[5] |

Qualitative Solubility in Other Common Organic Solvents

In addition to the quantitatively studied solvents, the solubility of this compound has been qualitatively described in other common organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Soluble[6] |

| Dichloromethane (DCM) | Soluble |

| Glacial Acetic Acid | Slightly soluble |

| Chlorobenzene | Slightly soluble |

| Dimethylformamide (DMF) | Slightly soluble |

| Ethylene Glycol Methyl Ether | Slightly soluble |

| Water | Sparingly soluble/Insoluble[1] |

| Dilute Acids | Insoluble |

Experimental Protocol: Analytical Stirred-Flask Method for Solubility Determination

The solubility data presented was determined using the analytical stirred-flask method, a reliable technique for measuring solid-liquid equilibrium.[4]

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a stirrer

-

Thermostatic water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: An excess amount of this compound is added to a known mass of the selected solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and the mixture is continuously stirred at a constant, controlled temperature using the thermostatic water bath. The system is allowed to equilibrate for a sufficient time to ensure saturation.

-

Sampling: Once equilibrium is reached, stirring is stopped to allow the undissolved solid to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

-

Analysis: The collected sample is immediately diluted with a known volume of a suitable solvent. The concentration of this compound in the diluted sample is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Calculation: The mole fraction solubility is calculated from the measured concentration and the initial masses of the solute and solvent.

-

Temperature Variation: The procedure is repeated at different temperatures to obtain a solubility curve.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a typical synthetic application of this compound.

Caption: Experimental workflow for the analytical stirred-flask method.

Caption: Synthesis of N-substituted naphthalimides.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS 81-86-7 | Chemodex | Biomol.com [biomol.com]

- 4. This compound (81-86-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Acetone (CAS 67-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Electron-donating/withdrawing effects in 4-substituted-1,8-naphthalimides

An In-depth Technical Guide to Electron-Donating and Withdrawing Effects in 4-Substituted-1,8-Naphthalimides

The 1,8-naphthalimide (B145957) scaffold is a cornerstone in the development of advanced materials and probes due to its remarkable photophysical properties, high stability, and synthetic versatility.[1][2][3] The electronic and optical characteristics of these molecules can be precisely tuned by introducing functional groups at the C-4 position of the naphthalene (B1677914) core.[1][4][5] This guide provides a detailed examination of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at this position modulate the intramolecular charge transfer (ICT) characteristics, thereby influencing the photophysical and electrochemical behavior of the molecule.

Core Concepts: Intramolecular Charge Transfer (ICT)

The photophysical properties of 4-substituted-1,8-naphthalimides are largely governed by intramolecular charge transfer (ICT).[4][6] In these systems, the substituent at the C-4 position and the 1,8-naphthalimide core function as an electron donor-acceptor pair.

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), dimethylamino (-N(CH₃)₂), and methoxy (B1213986) (-OCH₃) groups donate electron density to the naphthalimide ring.[4][7] Upon photoexcitation, an electron is transferred from the donor group to the electron-accepting naphthalimide core. This ICT process leads to a more polar excited state compared to the ground state.[8]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups pull electron density from the naphthalimide ring.[4][6] In this case, the charge transfer occurs from the aromatic ring toward the substituent.[6]

This ICT character is responsible for the significant solvatochromism observed in these compounds, where the emission spectra shift with solvent polarity.[8][9][10] An increase in solvent polarity stabilizes the polar ICT excited state, leading to a red-shift in the fluorescence emission.[8][9]

Synthesis and Experimental Protocols

The synthesis of 4-substituted-1,8-naphthalimides typically begins with a commercially available 1,8-naphthalic anhydride (B1165640) derivative.

General Synthesis:

-

Imide Formation: The primary synthetic route involves the reaction of a 4-substituted-1,8-naphthalic anhydride with a desired primary amine in a high-boiling point solvent like ethanol, DMF, or 2-methoxyethanol (B45455) under reflux conditions.[2][3][11]

-

Substitution at C-4: To introduce various functional groups, a common precursor is 4-bromo- or 4-chloro-1,8-naphthalic anhydride.[2][11] The halogen at the C-4 position can then be replaced via nucleophilic substitution with amines or through metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl groups.[2][12]

Experimental Protocols:

UV-Visible Absorption and Fluorescence Spectroscopy:

-

Objective: To determine the absorption and emission maxima (λ_abs, λ_em), and fluorescence quantum yield (Φ_F).

-

Instrumentation: A dual-beam spectrophotometer for absorption and a spectrofluorometer for fluorescence measurements.[13]

-

Sample Preparation: The synthesized naphthalimide derivatives are dissolved in spectroscopic grade solvents (e.g., ethanol, chloroform, DMSO, hexane) to prepare dilute solutions (typically 1-10 µM).[12][13]

-

Measurement:

-

Absorption spectra are recorded over a relevant wavelength range (e.g., 250-700 nm) to identify the maximum absorption wavelength (λ_abs).[13]

-

Fluorescence emission spectra are recorded by exciting the sample at its λ_abs.[13] The wavelength of maximum emission intensity is noted as λ_em.

-

Fluorescence Quantum Yield (Φ_F): The quantum yield is often determined using a relative method with a well-characterized standard (e.g., Rhodamine 6G in ethanol, Φ_F = 0.94).[11] The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where 's' denotes the sample and 'r' the reference, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry (CV):

-

Objective: To determine the oxidation and reduction potentials of the compounds, which are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[14][15]

-

Instrumentation: A potentiostat with a three-electrode cell setup.

-

Setup:

-

Working Electrode: Platinum (Pt) or Glassy Carbon Electrode.[14]

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Procedure:

-

The naphthalimide derivative is dissolved in a dry, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆).[14]

-

The potential is swept linearly from an initial value to a final value and back again.

-

The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram.[14][15]

-

HOMO and LUMO energies are estimated using empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

Data Presentation: Substituent Effects on Properties

The electronic nature of the C-4 substituent profoundly impacts the photophysical and electrochemical properties of the 1,8-naphthalimide core.

Photophysical Properties

Introducing an electron-donating group at the C-4 position generally results in a significant bathochromic (red) shift in both absorption and emission spectra due to the strong ICT character.[3][6] Conversely, electron-withdrawing groups also lead to red shifts, and the excited state becomes highly polar.[6] The fluorescence quantum yields are highly dependent on the substituent and the solvent environment.[9][10] For instance, 4-amino substituted derivatives often exhibit strong fluorescence, which tends to decrease in more polar solvents.[9][10]

Table 1: Photophysical Data for 4-Substituted-1,8-Naphthalimides

| Substituent (R) | Type | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | Reference |

| -Cl | EWG | Varies | ~345 | ~401 | - | - | [2] |

| -N(CH₃)₂ | EDG | Hexane | ~410 | ~480 | ~3600 | - | [6] |

| -N(CH₃)₂ | EDG | Acetonitrile | ~435 | ~550 | ~5100 | - | [6] |

| -SMe | EDG | Hexane | ~380 | ~460 | ~4500 | - | [6] |

| -SMe | EDG | Acetonitrile | ~390 | ~540 | ~7200 | - | [6] |

| -NO₂ | EWG | Hexane | ~350 | ~490 | ~7800 | - | [6] |

| -NO₂ | EWG | Acetonitrile | ~350 | ~580 | ~10800 | - | [6] |

| Piperidinyl | EDG | Toluene | 413 | 495.5 | 3987 | 0.453 | [16] |

| Piperidinyl | EDG | DMF | 430 | 536 | 4624 | 0.004 | [16] |

Note: Data is compiled from multiple sources and represents typical values. Stokes shifts are calculated from λ_abs and λ_em values where available.

Electrochemical Properties

Cyclic voltammetry reveals how substituents alter the frontier molecular orbital (HOMO and LUMO) energies. EDGs increase the energy of the HOMO, making the molecule easier to oxidize. EWGs lower the energy of the LUMO, making the molecule easier to reduce. This tuning of the HOMO-LUMO gap directly correlates with the observed shifts in absorption and emission spectra.

Table 2: Electrochemical Data and Frontier Orbital Energies

| Compound/Substituent | E_ox (V) | E_red (V) | HOMO (eV) | LUMO (eV) | E_g (eV) | Reference |

| NPOX | 1.3 | -1.4 | -6.1 | -3.4 | 2.7 | [15] |

| AzNI-1 | 1.25 | -1.14 | -5.69 | -3.30 | 2.39 | [14] |

| AzNI-3 | 1.29 | -1.12 | -5.73 | -3.32 | 2.41 | [14] |

| BTD1 (TPA donor) | 0.88, 1.35 | -1.04, -1.53 | -5.28 | -3.36 | 1.92 | [17] |

| BTD4 (Fc donor) | 0.52, 0.70 | -1.03, -1.56 | -4.92 | -3.37 | 1.55 | [17] |

Note: Potentials are often reported vs Ag/AgCl or Fc/Fc⁺; HOMO/LUMO values are calculated from these potentials. E_g is the electrochemical energy gap.

Conclusion

The introduction of electron-donating or electron-withdrawing groups at the C-4 position of the 1,8-naphthalimide core is a powerful strategy for tuning its optoelectronic properties. EDGs typically enhance the ICT character, leading to large Stokes shifts and pronounced solvatochromism, making these compounds excellent candidates for fluorescent probes and sensors. EWGs lower the LUMO energy, which is beneficial for creating n-type materials for organic electronics like OLEDs.[1] The predictable modulation of the HOMO-LUMO energy levels through synthetic modification allows for the rational design of novel 1,8-naphthalimide derivatives with tailored properties for specific applications in materials science, biology, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Theoretical investigation into optical and electronic properties of 1,8-naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.lu.lv [dspace.lu.lv]

- 6. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 7. [PDF] A review of investigation on 4-substituted 1,8-naphthalimide derivatives | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of 1,8-naphthalimide functionalized benzothiadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Historical Development of Naphthalimide Chemistry: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalimide (B145957) scaffold is a privileged heterocyclic structure that has carved a significant niche in the landscape of chemistry, biology, and materials science. Characterized by a planar tricyclic aromatic system fused to a diimide, its unique photophysical properties and biological activity have driven decades of research and development. This technical guide provides a comprehensive overview of the historical evolution of naphthalimide chemistry, from its early beginnings as textile dyes to its modern applications as sophisticated anticancer agents, fluorescent cellular probes, and advanced organic materials.

Early History and Emergence as Dyestuffs

The story of naphthalimides begins with their parent anhydride (B1165640), 1,8-naphthalic anhydride, which can be readily synthesized from the oxidation of acenaphthene, a component of coal tar. The core 1,8-naphthalimide structure is formed by the straightforward condensation of this anhydride with ammonia (B1221849) or primary amines. While a definitive date for its first synthesis is obscure, its utility was quickly recognized in the burgeoning dye industry of the early 20th century.

Initially, naphthalimide derivatives were valued for their high thermal and photostability, making them excellent candidates for pigments and disperse dyes for synthetic fibers. The introduction of electron-donating groups, such as amino or alkoxy moieties, onto the naphthalene (B1677914) ring at the C3 or C4 positions, created a powerful intramolecular charge transfer (ICT) system. This structural modification gave rise to compounds with strong absorption in the visible region and bright fluorescence, leading to their widespread use as optical brighteners and fluorescent yellow-green dyes.

The Era of Medicinal Chemistry: Naphthalimides as Anticancer Agents

A pivotal shift in naphthalimide chemistry occurred with the discovery of their potent biological activities. The planar nature of the naphthalimide ring allows it to effectively insert itself between the base pairs of double-stranded DNA, a process known as intercalation. This physical blockage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

This mechanism of action led to the development of several naphthalimide-based anticancer drugs, with two prominent examples advancing to clinical trials:

-

Mitonafide: A 3-nitro-1,8-naphthalimide derivative, it was one of the first in its class to be investigated as an anticancer agent.

-

Amonafide: A 5-amino-1,8-naphthalimide analogue, it showed significant activity and also functions as a topoisomerase II inhibitor.[1] Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication; its inhibition leads to catastrophic DNA damage and cell death.

While both Mitonafide and Amonafide demonstrated promising antitumor activity, their clinical progression was hampered by dose-limiting toxicities, including myelosuppression and neurotoxicity.[2][3] Nevertheless, they established naphthalimides as a viable pharmacophore for anticancer drug design, spurring the synthesis of countless new analogues with improved efficacy and safety profiles.

The Rise of the Fluorophore: Applications in Bioimaging and Sensing

The same electronic properties that made naphthalimides excellent dyes also made them superb fluorophores. Researchers began to exploit their high fluorescence quantum yields, large Stokes shifts (the separation between absorption and emission maxima), and sensitivity to the local environment.

The fluorescence of many naphthalimide derivatives, particularly 4-amino substituted ones, is highly dependent on solvent polarity.[4] This solvatochromism makes them exquisite probes for monitoring changes in the cellular microenvironment. By conjugating naphthalimides to specific recognition moieties, chemists have designed a vast array of fluorescent sensors for:

-

Metal Ions and Anions: Detecting biologically important species.

-

pH Changes: Monitoring intracellular acidosis or alkalosis.

-

Cellular Imaging: Visualizing specific organelles like chloroplasts or vacuoles in plant cells.[5]

-

Hypoxia: Nitro-substituted naphthalimides can be selectively reduced by nitroreductase enzymes, which are upregulated in hypoxic tumor environments, leading to a fluorescent signal that "turns on" in low-oxygen conditions.

Naphthalimides in Modern Materials Science

In recent years, the unique electronic properties of naphthalimides have been leveraged in the field of materials science. Their good electron affinity and charge-transporting capabilities make them valuable components in:

-

Organic Light-Emitting Diodes (OLEDs): Used as emissive materials or electron-transporting layers.

-

Photovoltaic Cells: Incorporated into organic solar cells.

-

Chemosensors: Development of advanced sensors for environmental monitoring.

The synthetic versatility of the naphthalimide core allows for fine-tuning of its electronic and optical properties, ensuring its continued relevance in the development of next-generation organic electronic materials.

Quantitative Data Summary

The following table summarizes key quantitative data for representative naphthalimide compounds, highlighting their biological activity and photophysical properties.

| Compound Name | Type | Target/Application | Value | Cell Line / Conditions | Reference |

| Amonafide | Anticancer Agent | Cytotoxicity (IC₅₀) | 1.2 µM | MCF-7 (Breast) | [6] |

| Cytotoxicity (IC₅₀) | 5.0 µM | K562 (Leukemia) | [1] | ||

| Cytotoxicity (IC₅₀) | 62.57 µg/mL | A549 (Lung) | |||

| Mitonafide | Anticancer Agent | Cytotoxicity (IC₅₀) | 57.69 µg/mL | A549 (Lung) | |

| 4-Amino-1,8-naphthalimide | Fluorophore | Absorption Max (λₐₑₛ) | 412 nm | Methanol | [4] |

| Emission Max (λₑₘ) | 538 nm | Methanol | [4] | ||

| Stokes Shift | 126 nm | Methanol | [4] | ||

| Quantum Yield (Φբ) | 0.2-0.3 | Various Solvents | [4] |

Experimental Protocols

The synthesis of naphthalimide derivatives generally follows robust and well-established procedures. Below are detailed methodologies for key transformations.

Protocol 6.1: Synthesis of 1,8-Naphthalimide (Core Structure)

This protocol describes the reaction of 1,8-naphthalic anhydride with aqueous ammonia.

Materials:

-

1,8-Naphthalic anhydride (50.0 g, 0.252 mol)

-

29% Aqueous ammonia (32.8 mL, 0.504 mol)

-

Deionized water (115 g)

Procedure:

-

Combine 1,8-naphthalic anhydride, aqueous ammonia, and water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer to form a yellow slurry.

-

Heat the slurry with stirring to 70-85°C.

-

Maintain this temperature for 90-120 minutes.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake extensively with deionized water (approx. 500-600 mL) until the washings are neutral (pH 7).

-

Dry the product in a vacuum oven at 60°C to yield 1,8-naphthalimide as a grey or off-white solid.

-

Expected Yield: 93-96%. Melting Point: ~301-303°C.

Protocol 6.2: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide (N-Substitution)

This protocol details the imidation of a substituted naphthalic anhydride with a primary amine.

Materials:

-

4-Bromo-1,8-naphthalic anhydride (16.1 g, 58 mmol)

-

n-Butylamine (4.4 g, 60 mmol)

-

Ethanol (B145695) (250 mL)

Procedure:

-

Suspend this compound and n-butylamine in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.

-

Cool the mixture to room temperature, allowing the product to precipitate.

-

Filter the solid product and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.

-

Expected Yield: ~70%. Melting Point: 105-106°C.

Protocol 6.3: Synthesis of 3-Nitro-1,8-naphthalic Anhydride (Ring Substitution)

This protocol describes the nitration of the naphthalene core, a key step for creating many functional derivatives.

Materials:

-

1,8-Naphthalic anhydride (19.82 g, 100.0 mmol)

-

Concentrated sulfuric acid (150 mL)

-

Sodium nitrate (B79036) (7.24 g, 105.0 mmol)

Procedure:

-

In a flask cooled in an ice bath, dissolve 1,8-naphthalic anhydride in concentrated sulfuric acid with stirring.

-

Add sodium nitrate in small portions over a period of 1 hour, maintaining the temperature at or below room temperature.

-

After the addition is complete, continue stirring the reaction mixture for an additional 3 hours at room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral.

-

Dry the crude product.

-

Purify the product by recrystallization from chlorobenzene.

-

Expected Yield: ~84%.

Visualizations

Historical Timeline of Naphthalimide Chemistry

Caption: Key milestones in the development of naphthalimide chemistry.

General Synthetic Workflow

Caption: Synthetic pathways for functionalized naphthalimides.

Mechanism of Action: DNA Intercalation and Apoptosis

Caption: Logical workflow of naphthalimide-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. researchgate.net [researchgate.net]

Key Intermediates in the Synthesis of Naphthalimide Dyes: A Technical Guide

Naphthalimide dyes represent a significant class of fluorescent compounds with wide-ranging applications, from industrial colorants to advanced biomedical imaging agents and therapeutics. The synthesis of these versatile molecules hinges on the preparation and functionalization of key chemical intermediates. This technical guide provides an in-depth overview of the core intermediates, their synthesis, and their role in the development of novel naphthalimide-based dyes for researchers, scientists, and drug development professionals.

Core Intermediates: The Foundation of Naphthalimide Dyes

The journey to complex naphthalimide dyes begins with a few fundamental building blocks. These core intermediates are themselves synthesized from readily available starting materials and serve as the scaffolds for further chemical modification.

1,8-Naphthalic Anhydride (B1165640)

The parent structure from which most naphthalimide derivatives are prepared is 1,8-naphthalic anhydride. It is typically synthesized by the oxidation of acenaphthene (B1664957).

Halogenated Naphthalic Anhydrides: Gateways to Functionalization

Introducing a halogen atom, typically bromine or chlorine, onto the naphthalic anhydride ring opens up a plethora of synthetic possibilities. These halogenated intermediates are crucial for introducing various functional groups at the C-4 position, which significantly influences the photophysical properties of the final dye.

-

4-Bromo-1,8-naphthalic anhydride is a versatile intermediate that allows for a wide range of synthetic transformations, including cross-coupling reactions and nucleophilic substitutions. It is a key building block in the synthesis of advanced organic molecules.

-

4-Chloro-1,8-naphthalic anhydride serves a similar purpose to its bromo-analog and is often used in the initial steps of synthesizing 4-amino-substituted naphthalimides.

4-Amino-1,8-naphthalic Anhydride: The Chromophoric Core

The introduction of an amino group at the 4-position of the naphthalic anhydride ring is a critical step in creating brightly colored and highly fluorescent dyes. 4-Amino-1,8-naphthalic anhydride is a key intermediate that can be synthesized from 4-nitro-1,8-naphthalic anhydride via reduction.

Synthetic Pathways and Key Reactions

The synthesis of naphthalimide dyes from these key intermediates involves a series of well-established chemical reactions. The general synthetic strategy is outlined below.

Quantitative Data on Synthesis

The efficiency of synthesizing these key intermediates and their subsequent conversion to naphthalimide dyes is crucial for both research and industrial applications. The following tables summarize typical yields for key synthetic steps.

Table 1: Synthesis of Key Naphthalic Anhydride Intermediates

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Acenaphthene | 1,8-Naphthalic Anhydride | Sodium dichromate, glacial acetic acid, heat | 80 | |

| 1,8-Naphthalic Anhydride | This compound | KBr, KClO₃, H₂SO₄ | 90-92 | |

| 1,8-Naphthalic Anhydride | 4-Nitro-1,8-naphthalic anhydride | Nitrating mixture (HNO₃/H₂SO₄) | 74 | |

| 5-Nitroacenaphthene | 4-Nitro-1,8-naphthalic anhydride | Sodium dichromate, acetic acid | 74 | |

| 4-Nitro-1,8-naphthalic anhydride | 4-Amino-1,8-naphthalic anhydride | Reduction (e.g., SnCl₂/HCl) | 77.47 |

Table 2: Synthesis of N-Substituted Naphthalimides from this compound

| Amine | Product | Reaction Conditions | Yield (%) | Reference |

| n-Butylamine | N-n-Butyl-4-bromo-1,8-naphthalimide | Ethanol (B145695), reflux, 12 h | 70 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of naphthalimide intermediates and dyes.

Synthesis of 1,8-Naphthalic Anhydride from Acenaphthene

Materials:

-

Acenaphthene

-

Sodium dichromate

-

Glacial acetic acid

Procedure:

-

Dissolve acenaphthene in hot glacial acetic acid.

-

Cool the solution under vigorous stirring to obtain fine crystals of acenaphthene.

-

Slowly add a solution of sodium dichromate in glacial acetic acid to the suspension.

-

Heat the reaction mixture under reflux for a specified period.

-

Cool the mixture and pour it into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 1,8-naphthalic anhydride.

Synthesis of this compound

Materials:

-

1,8-Naphthalic anhydride

-

Potassium bromide

-

Potassium hydroxide (B78521)

-

Potassium hypochlorite (B82951) solution

-

Hydrochloric acid

Procedure:

-

Dissolve 1,8-naphthalic anhydride in an aqueous solution of potassium hydroxide and potassium bromide.

-

Adjust the pH of the solution to 7.5 with phosphoric acid.

-

Add potassium hypochlorite solution while maintaining the pH between 7.2 and 7.8 by the simultaneous addition of hydrochloric acid.

-

Once the reaction is complete, lower the pH to 1.5 with hydrochloric acid and heat the mixture.

-

Adjust the pH to 4.5 with dilute sodium hydroxide solution.

-

Filter the precipitate, wash with water, and dry to yield 4-bromo-1,8-naphthalic acid anhydride.

Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide

Materials:

-

This compound

-

n-Butylamine

-

Ethanol

Procedure:

-

Suspend this compound in ethanol.

-

Add n-butylamine to the suspension.

-

Heat the mixture under reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to allow the product to precipitate.

-

Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain N-n-butyl-4-bromo-1,8-naphthalimide.

Applications in Drug Development and Cellular Imaging

Naphthalimide dyes are not merely colorful compounds; their unique photophysical properties and ability to interact with biological molecules have made them valuable tools in drug development and cellular imaging.

Anticancer Agents: DNA Intercalation and Topoisomerase Inhibition

Several naphthalimide derivatives have shown significant potential as anticancer agents. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells. This leads to the induction of apoptosis (programmed cell death).

Cellular Imaging: Visualizing Subcellular Structures

The bright and stable fluorescence of naphthalimide dyes makes them excellent probes for cellular imaging. By modifying their chemical structure, these dyes can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, allowing for real-time visualization of cellular processes.

Conclusion

The synthesis of advanced naphthalimide dyes is a field of continuous innovation, driven by the need for novel fluorescent probes and therapeutic agents. A thorough understanding of the synthesis and reactivity of key intermediates such as 1,8-naphthalic anhydride, this compound, and 4-amino-1,8-naphthalic anhydride is fundamental to the development of next-generation naphthalimide-based technologies. The detailed protocols and synthetic data provided in this guide serve as a valuable resource for researchers and professionals working in this exciting area of chemical and biomedical science.

A Comprehensive Technical Guide to 4-Bromo-1,8-naphthalic Anhydride: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-bromo-1,8-naphthalic anhydride (B1165640), a key chemical intermediate. We will explore its fundamental properties, detail common experimental protocols for its use, and discuss its significant applications, particularly in the synthesis of fluorescent probes and as a scaffold for potential therapeutic agents.

Core Properties of 4-Bromo-1,8-naphthalic Anhydride

This compound is a versatile building block in organic synthesis. Its chemical structure, featuring a reactive bromine atom and an anhydride group on a stable naphthalenic core, allows for a wide range of chemical modifications.

| Property | Value |

| CAS Number | 81-86-7 |

| Molecular Formula | C₁₂H₅BrO₃ |

| Molecular Weight | 277.07 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 217-219 °C |

| Solubility | Soluble in DMSO |

Synthetic Applications and Experimental Protocols

This compound is a crucial precursor for synthesizing a wide array of naphthalimide derivatives. These derivatives are of significant interest due to their photophysical properties and biological activities. The bromine atom at the C-4 position is a key functional group that allows for various synthetic transformations, including nucleophilic substitutions and cross-coupling reactions.[1]

Synthesis of N-substituted 4-Bromo-1,8-naphthalimides

A common synthetic route involves the reaction of this compound with a primary amine to form the corresponding N-substituted naphthalimide.

Experimental Protocol: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide

-

In a round-bottom flask, suspend this compound (58 mmol, 16.1 g) in ethanol (B145695) (250 mL).

-

Add n-butylamine (60 mmol, 4.4 g) to the suspension.

-

Heat the mixture to reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.[2]

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from ethanol to yield the pure N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow product.[2]

This straightforward protocol can be adapted for a variety of primary amines to generate a library of N-substituted 4-bromo-1,8-naphthalimides, which can then be used in further synthetic steps.

Caption: Synthetic scheme for N-substituted 4-bromo-1,8-naphthalimides.

Applications in Drug Development and Cellular Imaging

Derivatives of this compound, particularly 1,8-naphthalimides, have garnered significant attention in the field of drug discovery and for their use as fluorescent probes in biological systems.[3][4]

Anticancer and Antifungal Activity

Naphthalimide derivatives have been extensively investigated for their potential as therapeutic agents. Their planar aromatic structure allows them to intercalate into DNA, which can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells.[4] Some derivatives also act as topoisomerase II inhibitors, further disrupting DNA replication and leading to apoptosis.[5]

The general mechanism for naphthalimide-based anticancer agents often involves a multi-faceted approach, targeting fundamental cellular processes.

Caption: Anticancer mechanism of naphthalimide derivatives.

Furthermore, certain 4-bromo-1,8-naphthalimide derivatives have demonstrated promising antifungal activity against various fungal strains, including Candida albicans.[6][7] The proposed mechanism also involves DNA binding and disruption of cellular processes.[6][7]

Fluorescent Probes for Cellular Imaging

The inherent fluorescence of the 1,8-naphthalimide (B145957) scaffold makes it an excellent platform for the development of fluorescent probes.[3] By modifying the substituent at the C-4 position, the photophysical properties can be fine-tuned for specific applications.

One notable application is the development of fluorogenic substrates for glutathione (B108866) S-transferase (GST), an enzyme often overexpressed in cancer cells. Derivatives of 4-bromo-1,8-naphthalimide have been designed to be weakly fluorescent until the bromine atom is displaced by glutathione in a GST-catalyzed reaction, leading to a significant increase in fluorescence. This "turn-on" response allows for the visualization of GST activity in living cells.[8]

Caption: Detection of GST activity using a fluorogenic probe.

These probes can be used to differentiate between cancerous and normal cells based on their differential GST activity.[8] Additionally, naphthalimide-based probes have been developed for the detection of metal ions, such as Hg²⁺, in biological systems.[9]

Conclusion

This compound is a cornerstone intermediate in the synthesis of functional organic molecules. Its derivatives, particularly the 1,8-naphthalimides, possess a rich and diverse range of applications, from advanced materials to promising candidates in drug discovery and powerful tools for cellular imaging. The synthetic versatility of this compound ensures its continued importance in the advancement of chemical and biomedical research.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 4-Bromo-1,8-naphthalimide derivatives as fluorogenic substrates for live cell imaging of glutathione S-transferase (GST) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Fluorescent Probes from 4-Bromo-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent probes derived from 4-bromo-1,8-naphthalic anhydride (B1165640). This versatile building block serves as a key precursor for a wide range of fluorescent sensors and imaging agents due to the facile modification of its 1,8-naphthalimide (B145957) scaffold.[1][2] The methodologies outlined below are based on established literature procedures and are intended to guide researchers in the development of novel probes for various applications, including the detection of metal ions, pH variations, and changes in micro-environmental viscosity.

Overview of Synthetic Strategies

The synthesis of fluorescent probes from 4-bromo-1,8-naphthalic anhydride typically involves a two-step process. The initial step is the imidation of the anhydride with a primary amine to form the corresponding N-substituted 4-bromo-1,8-naphthalimide. The second step involves the substitution of the bromine atom at the C-4 position with a variety of functional groups that act as the recognition element for the target analyte. This substitution can be achieved through various reactions, including nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[1]

The choice of the amine in the first step and the functional group introduced in the second step is crucial for tuning the photophysical properties and the selectivity of the final probe. The 1,8-naphthalimide core acts as the fluorophore, and its fluorescence properties are modulated by the electronic nature of the substituent at the C-4 position through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[2]

Below is a generalized workflow for the synthesis of these probes:

Caption: General workflow for fluorescent probe synthesis.

Experimental Protocols

Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide

This protocol describes the synthesis of an N-alkylated 4-bromo-1,8-naphthalimide intermediate.

Materials:

-

This compound

-

n-Butylamine

-

Nitrogen gas

Procedure: [3]

-

In a round-bottom flask, suspend this compound (58 mmol, 16.1 g) in 250 mL of ethanol.[3]

-

Add n-butylamine (60 mmol, 4.4 g) to the suspension.[3]

-

Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for 12 hours.[3]

-

After 12 hours, cool the reaction mixture to room temperature.

-

Filter the precipitated solid and wash it with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70% (13.5 g) | [3] |

| Melting Point | 105–106 °C | [3] |

Synthesis of a Fluorescent Probe for Copper Ions (Cu²⁺)

This protocol details the synthesis of a "turn-off" fluorescent probe for the detection of Cu²⁺ ions. The synthesis involves the initial preparation of an N-substituted 4-bromo-1,8-naphthalimide, followed by a reaction to introduce a hydrazine (B178648) moiety, and finally condensation with 2-thiophene formaldehyde (B43269) to form the Schiff base receptor.

Caption: Synthetic pathway for a Cu2+ fluorescent probe.

Protocol for Step 1: Synthesis of N-Butyl-4-bromo-1,8-naphthalimide (Compound A) [4][5]

-

Dissolve this compound (0.7010 g, 2.53 mmol) in 35 mL of ethanol.[4][5]

-

Add n-butylamine and reflux the mixture.

-

After the reaction is complete (monitored by TLC), cool the solution and collect the precipitate by filtration to yield Compound A.[5]